molecular formula C9H12N2O B14833984 3-Cyclopropoxy-6-methylpyridin-2-amine

3-Cyclopropoxy-6-methylpyridin-2-amine

Cat. No.: B14833984
M. Wt: 164.20 g/mol
InChI Key: WTVXKPVMKIIOJS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-methylpyridin-2-amine is a chemical compound with the molecular formula C9H12N2O It is a derivative of pyridine, featuring a cyclopropoxy group at the 3-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-methylpyridin-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and cyclopropylboronic acid. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

3-Cyclopropoxy-6-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: This compound is structurally similar but lacks the cyclopropoxy group.

    3-Cyclopropoxy-2-methylpyridine: Similar to 3-Cyclopropoxy-6-methylpyridin-2-amine but with the methyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-cyclopropyloxy-6-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2O/c1-6-2-5-8(9(10)11-6)12-7-3-4-7/h2,5,7H,3-4H2,1H3,(H2,10,11)

InChI Key

WTVXKPVMKIIOJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC2CC2)N

Origin of Product

United States

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